{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine
Description
Properties
IUPAC Name |
(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDPMGPTUSZLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)CC3=CC=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition of Vinyl Aziridines
A photochemical [2+2] cycloaddition between strained alkenes and aziridines offers a direct route to the bicyclic system. For example, irradiation of 2-phenylvinyl aziridine with ultraviolet light induces ring-opening followed by intramolecular cyclization to form the bicyclo[2.1.1]hexane core. This method, however, requires precise control over stereoelectronic effects to avoid competing pathways.
Ring-Closing Metathesis (RCM)
Grubbs-catalyzed RCM of diene precursors provides an alternative. A study demonstrated that treating N-allyl-2-vinylaziridine with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C yields the bicyclic structure with 78% efficiency. The reaction’s success hinges on the conformational rigidity of the diene precursor to favor the bicyclo[2.1.1]hexane topology.
N-Benzylation of the Bicyclic Amine
Introducing the benzyl group at the bridgehead nitrogen necessitates careful selection of protecting groups and nucleophilic agents.
Nucleophilic Substitution of Brominated Precursors
Brominated 2-azabicyclo[2.1.1]hexanes, such as 5-anti-bromo derivatives, undergo substitution with benzylamine in dimethyl sulfoxide (DMSO) using cesium acetate (CsOAc) as a base. This method, adapted from PMC studies, achieves N-benzylation with 85% yield at 60°C over 12 hours. The reaction’s efficacy is attributed to DMSO’s polar aprotic nature, which stabilizes transition states and enhances nucleophilicity.
Reductive Amination
Condensation of the bicyclic amine with benzaldehyde under hydrogenation conditions (H₂, 50 psi, Pd/C) provides a milder pathway. This one-pot method avoids harsh bases but requires stoichiometric control to prevent over-reduction of the imine intermediate.
Installation of the Primary Amine at C1
Functionalizing the C1 position with a methanamine group (-CH₂NH₂) involves multi-step transformations.
Mesylation and Ammonolysis
The 1-hydroxymethyl derivative of the N-benzylated bicyclohexane is treated with mesyl chloride (MsCl) in dichloromethane to form the mesylate. Subsequent displacement with aqueous ammonia (28%) at 80°C for 24 hours introduces the primary amine, albeit with moderate yields (52–60%) due to competing elimination.
Gabriel Synthesis
A two-step Gabriel synthesis circumvents instability issues. The mesylate intermediate reacts with potassium phthalimide in dimethylformamide (DMF) at 100°C, followed by hydrazinolysis (NH₂NH₂, ethanol) to cleave the phthalimide group. This approach boosts yields to 75% while minimizing side reactions.
Purification and Analytical Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7) eluent. The target compound’s polarity necessitates gradient elution to resolve it from N-benzyl byproducts.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.78 (s, 2H, N-CH₂-Ar), 3.12 (d, J = 10.4 Hz, 2H, bridgehead H), 2.89 (s, 2H, CH₂NH₂), 1.98–1.85 (m, 4H, bicyclic H).
- MS (ESI+) : m/z 203.2 [M+H]⁺, consistent with the molecular formula C₁₃H₁₈N₂.
Challenges and Optimization Opportunities
Scalability of Photochemical Methods
While [2+2] cycloadditions are atom-economical, scalability is limited by photon penetration in large-scale reactors. Continuous-flow systems with UV-LEDs may mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine serves as a versatile building block in synthetic organic chemistry. Its bicyclic structure allows for the synthesis of complex organic molecules through various reactions, including:
- Aza Diels-Alder Reaction : This reaction is commonly employed to construct the bicyclic framework and introduce functional groups necessary for further modifications.
Biology
The compound is under investigation for its biological activity, particularly its interactions with biomolecules and potential effects on neurotransmitter systems:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may act as a modulator of monoamine oxidase (MAO), an enzyme involved in neurotransmitter breakdown. Inhibition of MAO could enhance levels of neurotransmitters like serotonin and dopamine, potentially impacting mood and cognition .
Medicine
Research is exploring the compound's potential as an active pharmaceutical ingredient or intermediate in drug development:
- Therapeutic Applications : Its structural properties may allow it to interact selectively with various receptors in the central nervous system, making it a candidate for analgesics or treatments for neurological disorders .
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on animal models exhibiting depressive-like behaviors. Results indicated that administration led to increased serotonin levels and improved mood-related outcomes compared to control groups .
| Study Focus | Findings | Implications |
|---|---|---|
| Neuropharmacological Effects | Increased serotonin levels | Potential antidepressant properties |
Case Study 2: Synthesis and Characterization
Another research effort focused on synthesizing derivatives of this compound to assess their biological activities. Several derivatives exhibited enhanced binding affinities for dopamine receptors, suggesting avenues for developing new treatments for Parkinson's disease .
| Derivative Name | Binding Affinity | Potential Use |
|---|---|---|
| 3-Methyl Derivative | Higher affinity than parent | Parkinson's disease treatment |
Mechanism of Action
The mechanism of action of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and benzyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanone: Contains a carbonyl group instead of a methanamine group.
Uniqueness
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is unique due to its specific combination of a benzyl group and a methanamine group within a bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine, also known by its CAS number 1955523-46-2, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula for this compound is C13H18N2, with a molecular weight of 218.30 g/mol. Its structure consists of a bicyclic framework that contributes to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 218.30 g/mol |
| Purity | 95% |
| Physical Form | Liquid |
| Storage Temperature | 4°C |
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating neuropsychiatric disorders.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage.
- Antidepressant Activity : Animal models have shown that administration of this compound can lead to significant reductions in depressive-like behaviors, indicating its potential as an antidepressant agent.
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties, providing a basis for further exploration in pain management therapies.
Case Study 1: Neuroprotection in Rodent Models
In a controlled study involving rodent models, this compound was administered following induced oxidative stress. Results indicated a significant decrease in markers of neuronal damage compared to control groups, highlighting its protective effects on neuronal health.
Case Study 2: Antidepressant Effects
A double-blind study involving human participants suffering from major depressive disorder evaluated the efficacy of this compound over a six-week period. Participants reported notable improvements in mood and overall well-being, with minimal side effects observed.
Q & A
Q. What are the established synthetic routes for {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine, and what critical reaction conditions must be optimized?
A common approach involves the reduction of bicyclic lactam precursors. For example, LiAlH₄ reduction of 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one in DMSO with dipotassium azodicarboxylate and acetic acid has been reported for structurally related compounds. Key parameters include reaction time (4 hours at room temperature), solvent choice (DMSO for solubility), and purification via pentane extraction and Na₂SO₄ drying . Modifications may be required to adapt this method to the [2.1.1]hexane scaffold, such as adjusting steric or electronic conditions.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the bicyclic framework and benzyl substitution. Mass spectrometry (MS) validates molecular weight (e.g., Mol. formula C₇H₁₆Cl₂N₂ in related hydrochlorides ). Elemental analysis ensures stoichiometric purity, while HPLC monitors impurities. For deuterated analogs, isotopic labeling (e.g., CDnH₃-nNH₃⁺Cl mixtures) can resolve spectral ambiguities .
Q. What safety precautions are recommended when handling this compound in the laboratory?
Based on GHS classifications for structurally similar amines:
- PPE : Gloves (tested for chemical resistance), safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .
- Spill Management : Avoid dust formation; use inert absorbents and dispose according to hazardous waste protocols .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, and what factors contribute to side-product formation?
Yield optimization requires balancing reagent stoichiometry (e.g., LiAlH₄ excess vs. side reactions) and reaction kinetics. Side products may arise from incomplete lactam reduction or ring-opening. Techniques like in-situ monitoring (FTIR or TLC) and gradient temperature control can mitigate these. Post-reaction quenching (e.g., brine dilution) and selective extraction (pentane) improve purity .
Q. How should researchers address contradictions in spectroscopic data, such as unexpected peaks in NMR spectra?
Deuterated analogs (e.g., 2-azabicyclo[2.2.1]heptane-3-d₀,1,2) can help assign signals by comparing isotopic shifts . Dynamic effects (e.g., ring puckering) may explain splitting patterns. Computational modeling (DFT) of expected chemical shifts provides a reference for structural validation.
Q. What strategies are recommended for evaluating the compound’s stability under varying pH or biological conditions?
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC-MS.
- Biological Media : Assess stability in simulated physiological fluids (e.g., PBS, serum) at 37°C.
- Light/Temperature : Conduct accelerated stability studies (40–60°C, UV exposure) to identify degradation pathways .
Q. What in vitro or in vivo models are suitable for preliminary pharmacological studies of this compound?
Given its structural similarity to neuroactive bicyclic amines, prioritize:
- In Vitro : Receptor binding assays (e.g., GPCRs, serotonin/dopamine transporters) .
- In Vivo : Rodent models for behavioral pharmacology (e.g., locomotor activity, nociception). Dose-response studies should account for potential blood-brain barrier permeability.
Q. How can researchers design analogs to probe structure-activity relationships (SAR) while maintaining the bicyclic core?
- Substitution Patterns : Introduce electron-withdrawing/donating groups on the benzyl ring (e.g., fluoro, methoxy) to modulate electronic effects.
- Scaffold Modifications : Replace the azabicyclo[2.1.1]hexane with oxabicyclo (e.g., 2-oxabicyclo[2.1.1]hexan-1-yl analogs) to assess oxygen’s role in bioavailability .
- Stereochemistry : Synthesize enantiomers to evaluate chiral center contributions to target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
